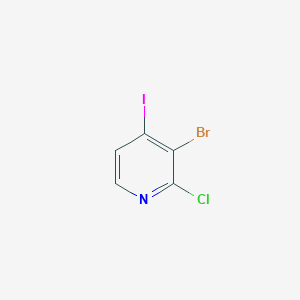

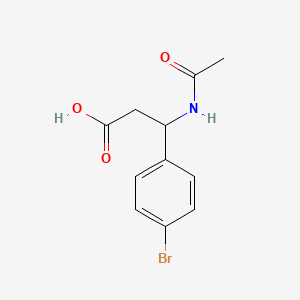

3-Acetamido-3-(4-bromophenyl)propanoic acid

Übersicht

Beschreibung

The compound 3-Acetamido-3-(4-bromophenyl)propanoic acid is not directly discussed in the provided papers. However, the papers do provide insights into related compounds which can help infer some aspects of the compound . The first paper discusses 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, a derivative of danshensu, which was synthesized to enhance its chemical stability and liposolubility . The second paper evaluates the safety of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, an additive used in food contact materials . Although these compounds are structurally different from 3-Acetamido-3-(4-bromophenyl)propanoic acid, they share the propanoic acid backbone, which is a commonality that can be used to infer certain properties.

Synthesis Analysis

The synthesis of related compounds involves the modification of the propanoic acid structure to enhance certain properties, such as stability and solubility . While the synthesis of 3-Acetamido-3-(4-bromophenyl)propanoic acid is not detailed in the provided papers, it can be hypothesized that similar strategies could be employed, such as the introduction of substituents that confer desired chemical characteristics.

Molecular Structure Analysis

The molecular structure of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid was determined using X-ray single crystal diffraction analysis . This technique could similarly be applied to 3-Acetamido-3-(4-bromophenyl)propanoic acid to elucidate its stereochemistry and confirm its molecular structure.

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions specific to 3-Acetamido-3-(4-bromophenyl)propanoic acid. However, the first paper mentions that the synthesized compound could be readily hydrolyzed to release bioactive danshensu . This suggests that the compound may also undergo hydrolysis, potentially releasing an amine or other functional groups depending on its specific structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Acetamido-3-(4-bromophenyl)propanoic acid are not covered in the provided papers. However, the safety evaluation of a structurally different compound in the second paper indicates that the migration of these types of compounds in food contact materials should not exceed certain limits . This implies that the physical and chemical properties of such compounds are critical in determining their suitability and safety for specific applications.

Wissenschaftliche Forschungsanwendungen

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are utilized to degrade recalcitrant compounds in aqueous mediums, such as pharmaceuticals, by generating different kinetics, mechanisms, and by-products. AOPs are particularly valuable in environmental science for treating water contaminated with hard-to-degrade substances. The study by Qutob et al. (2022) provides a comprehensive review of the degradation of acetaminophen, a model compound, using AOPs, highlighting the production of various by-products, their biotoxicity, and degradation pathways. This research may contribute to enhancing the degradation of similar compounds through AOP systems (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Environmental Contaminant Removal

The adsorptive removal of pharmaceuticals from water represents a significant area of application for environmental protection. A review by Igwegbe et al. (2021) elaborates on recent progress in the adsorption of acetaminophen (ACT) from water, presenting structured findings and identifying foundations for further work. The review highlights the high potential of certain adsorbents, like ZnAl/biochar, in removing ACT and discusses the mechanisms of ACT uptake, including π-π interactions and hydrogen bonding. This research underscores the efficacy of adsorptive techniques in removing contaminants like 3-Acetamido-3-(4-bromophenyl)propanoic acid and its analogs from water sources (Igwegbe, Aniagor, Oba, Yap, Iwuchukwu, Liu, Souza, & Ighalo, 2021).

Synthesis of Key Intermediates

In pharmaceutical manufacturing, the synthesis of key intermediates like 2-Fluoro-4-bromobiphenyl, which is crucial for producing anti-inflammatory and analgesic materials, is vital. Qiu et al. (2009) report on a practical method for synthesizing such compounds, highlighting the importance of efficient synthesis methods for pharmaceutical intermediates. Although this specific study does not directly mention 3-Acetamido-3-(4-bromophenyl)propanoic acid, it exemplifies the type of synthetic chemistry research relevant to producing complex pharmaceutical intermediates (Qiu, Gu, Zhang, & Xu, 2009).

Reactive Extraction with Supercritical Fluids

The separation of carboxylic acids from aqueous solutions using reactive extraction with organic solvents and supercritical fluids is another research area where compounds similar to 3-Acetamido-3-(4-bromophenyl)propanoic acid could have applications. Djas and Henczka (2018) review the efficiency of using supercritical CO2 for the reactive extraction of carboxylic acids, such as acetic, propionic, and succinic acids. This method is highlighted for its environmental benefits, efficiency, and the potential for application in separating and purifying compounds like 3-Acetamido-3-(4-bromophenyl)propanoic acid from mixtures (Djas & Henczka, 2018).

Eigenschaften

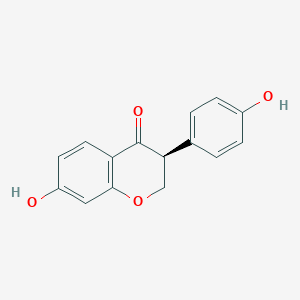

IUPAC Name |

3-acetamido-3-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c1-7(14)13-10(6-11(15)16)8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUQNQCQELEZKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661421 | |

| Record name | 3-Acetamido-3-(4-bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetamido-3-(4-bromophenyl)propanoic acid | |

CAS RN |

886363-73-1 | |

| Record name | 3-Acetamido-3-(4-bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-nitro-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B3030200.png)

![6-Ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3030206.png)